![molecular formula C21H20FN3O3S B3012822 N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-54-8](/img/structure/B3012822.png)

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

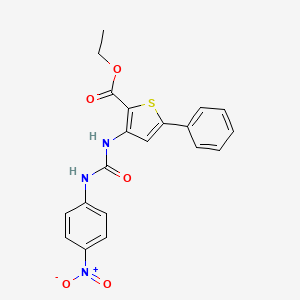

The compound "N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide" is a multifaceted molecule that may be synthesized through various chemical reactions involving the coupling of different moieties. The papers provided discuss related compounds and methodologies that could be adapted for the synthesis and analysis of the target compound.

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds has been demonstrated through a rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride, which suggests a potential pathway for synthesizing the sulfonyl fluoride moiety in the target compound . Additionally, the synthesis of a similar compound involving S-alkylation and acetylation steps has been reported, which could inform the synthesis of the acetamide and sulfanyl groups in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques could be employed to determine the structure of the target compound, ensuring the correct synthesis and identification of the desired product.

Chemical Reactions Analysis

The target compound likely undergoes similar chemical reactions to those studied in the provided papers. For instance, the reduction behavior of a related compound with an ethoxyphenyl group has been studied using polarographic methods, which could be indicative of the electrochemical properties of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. For example, the solubility, reactivity, and stability of similar sulfanyl acetamide compounds have been explored, providing insights into the potential properties of the target compound . The antibacterial and anti-enzymatic activities of related compounds also suggest possible biological applications for the target compound .

Aplicaciones Científicas De Investigación

Computational and Pharmacological Evaluation of Novel Derivatives

Research focused on novel derivatives, including compounds with 1,3,4-oxadiazole and pyrazole cores, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) were conducted. Among these, compound a3 showed moderate inhibitory effects across all assays, indicating a multifaceted pharmacological profile suitable for further exploration in drug development (M. Faheem, 2018).

Design and Synthesis of Glutaminase Inhibitors

BPTES analogs were synthesized and evaluated for their potential as kidney-type glutaminase inhibitors. This approach aimed to identify more potent inhibitors with improved drug-like properties. One analog demonstrated similar potency to BPTES but with better solubility, offering new avenues for therapeutic intervention in cancer treatments (K. Shukla et al., 2012).

Coordination Complexes with Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide showed significant antioxidant activity. The study highlights the impact of hydrogen bonding in the self-assembly process and the potential of these complexes in oxidative stress-related therapeutic applications (K. Chkirate et al., 2019).

Synthesis of Anti-inflammatory Agents

Derivatives of N-(3-chloro-4-fluorophenyl)-2-[5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl] acetamide were synthesized and evaluated for their anti-inflammatory activity. This study contributes to the development of new anti-inflammatory compounds with potential for clinical use (K. Sunder & Jayapal Maleraju, 2013).

Anticancer Properties of Hybrid Molecules

The synthesis of novel hybrid molecules combining pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties showcased anticancer properties through a cost-effective approach. This research paves the way for developing new anticancer agents with improved efficacy (I. Yushyn et al., 2022).

Mecanismo De Acción

Action Environment:

Environmental factors play a crucial role:

Remember, this compound’s precise mechanism awaits further research. 🧪🔍 Environmental context and clinical studies will provide deeper insights. If you’re conducting experiments, handle it with care—like a delicate potion in a wizard’s lab! 🌟🔬

: Synthesis of N-(4-ethoxyphenyl) acetamide : Synthesis of 4′-deoxy-4′-fluoro neamine and 4′-deoxy-4′-fluoro 4′-epi neamine : N-(4-ETHOXYPHENYL)-4-FLUOROBENZENESULFONAMIDE

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-3-28-17-8-5-15(6-9-17)24-19(26)13-29-20-21(27)25(11-10-23-20)16-7-4-14(2)18(22)12-16/h4-12H,3,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQNBYLLRJAOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)

![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)